molecular formula C6H8O6 B1613278 (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid CAS No. 52485-05-9

(S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid

Cat. No. B1613278
CAS RN: 52485-05-9
M. Wt: 176.12 g/mol
InChI Key: NJIXAAMXEPIITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Acetoxy-4-ethoxy-4-oxobutyric acid, also known as AOEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. AOEB is a derivative of α-ketoglutaric acid, which is an important intermediate in the Krebs cycle.

Scientific Research Applications

Drug Delivery Systems

In the realm of drug delivery, (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid may be utilized to enhance the stability and delivery efficiency of therapeutic agents. Its chemical structure could be key in developing prodrugs or modifying drug properties to improve bioavailability .

Biocatalysis

This compound might serve as a precursor or an intermediate in biocatalytic processes. Its stability and reactivity could be harnessed in enzymatic reactions, potentially aiding in the synthesis of complex organic molecules .

Microbial Fermentation

(S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid could be involved in microbial fermentation processes. It may act as a substrate or intermediate in the metabolic pathways of microorganisms engineered for the production of valuable chemicals like succinic acid .

Dermatological Applications

The compound’s properties might be explored for dermatological applications, particularly in the formulation of skincare products. It could influence the efficacy and stability of alpha hydroxy acid (AHA) formulations, which are used to treat various skin conditions .

Molecular Biology Research

In molecular biology, (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid could be instrumental in the study of gene expression and regulation. Its role could be pivotal in antisense and antigene approaches, where it may help in the design of molecules that can bind to DNA or RNA targets .

properties

IUPAC Name

(3S)-3-acetyloxy-4-ethoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-3-13-8(12)6(4-7(10)11)14-5(2)9/h6H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYRJIGDJYRCMY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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